methyl 1-[3-(trifluoromethyl)benzyl]-1H-indole-2-carboxylate
Description
Methyl 1-[3-(trifluoromethyl)benzyl]-1H-indole-2-carboxylate is an indole-derived compound featuring a trifluoromethyl-substituted benzyl group at the 1-position and a methyl ester at the 2-position. Indole scaffolds are widely explored in medicinal chemistry due to their bioisosteric relationship with natural neurotransmitters and their versatility in drug design. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzyl moiety may influence receptor binding affinity.
Properties
IUPAC Name |
methyl 1-[[3-(trifluoromethyl)phenyl]methyl]indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2/c1-24-17(23)16-10-13-6-2-3-8-15(13)22(16)11-12-5-4-7-14(9-12)18(19,20)21/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGGPDRYGATLLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N1CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001159715 | |
| Record name | Methyl 1-[[3-(trifluoromethyl)phenyl]methyl]-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001159715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860785-06-4 | |
| Record name | Methyl 1-[[3-(trifluoromethyl)phenyl]methyl]-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860785-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-[[3-(trifluoromethyl)phenyl]methyl]-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001159715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[3-(trifluoromethyl)benzyl]-1H-indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonyl chloride (CF3SO2Cl) under appropriate conditions.
Esterification: The carboxylic acid group on the indole ring can be esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[3-(trifluoromethyl)benzyl]-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitro compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Indole derivatives, including methyl 1-[3-(trifluoromethyl)benzyl]-1H-indole-2-carboxylate, have shown promising anticancer properties. Studies indicate that compounds with similar structures can inhibit various cancer cell lines by interfering with critical cellular pathways. For instance, molecular docking studies suggest that this compound can effectively bind to proteins involved in cancer pathways, such as topoisomerase II and dihydrofolate reductase, which are crucial for DNA replication and repair.
Antiviral Properties
Research has demonstrated that indole derivatives possess antiviral activities against several viruses, including HIV and yellow fever virus (YFV). This compound may exhibit similar properties due to its structural characteristics. For example, indole-2-carboxylic acid derivatives have been identified as potential inhibitors of HIV-1 integrase, showing IC50 values as low as 0.13 μM .
Enzyme Inhibition
The compound's ability to inhibit enzymes related to cancer and viral replication makes it a candidate for drug development. The presence of the trifluoromethyl group may enhance interactions with enzyme active sites, leading to increased potency against targets like integrases and topoisomerases .
Antimicrobial Effects
Indole derivatives are also recognized for their antimicrobial properties. This compound could potentially exhibit similar effects against bacterial and fungal strains due to the inherent reactivity of the indole structure .
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods involving the functionalization of indole derivatives. Common synthetic routes include:
- Electrophilic Aromatic Substitution : This method allows for the introduction of the trifluoromethyl group onto the benzyl moiety.
- Carboxylation Reactions : Utilizing carbon dioxide or other carboxylic sources can facilitate the formation of the carboxylate functional group at the indole position.
Case Studies and Research Findings
A selection of studies highlights the potential applications of this compound:
Mechanism of Action
The mechanism of action of methyl 1-[3-(trifluoromethyl)benzyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of methyl 1-[3-(trifluoromethyl)benzyl]-1H-indole-2-carboxylate can be contextualized against the following analogs:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Substituent Position and Electronic Effects: The target compound’s trifluoromethylbenzyl group at the 1-position introduces steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets. The benzenesulfonyl group in ’s compound is strongly electron-withdrawing, which could stabilize the molecule against metabolic degradation compared to the benzyl group in the target compound.
Biological Activity: Indole-2-carboxylates are often investigated for kinase inhibition or GPCR modulation. The target compound’s benzyl-CF₃ group may target serotonin or cannabinoid receptors, whereas β-carboline derivatives (e.g., ) are known for MAO inhibition or DNA intercalation. Methyl 1-(benzenesulfonyl)-3-methyl-1H-indole-2-carboxylate ’s sulfonyl group is typical in protease inhibitors, suggesting divergent therapeutic applications compared to the target compound.
Synthetic Accessibility: The target compound likely requires selective N-alkylation of indole with 3-(trifluoromethyl)benzyl bromide, followed by esterification. This contrasts with ’s β-carboline synthesis, which involves oxidative cyclization using KMnO₄ . ’s sulfonylated indole may be synthesized via sulfonylation reactions under basic conditions, a more straightforward process than the multi-step alkylation needed for the target compound.
The β-carboline derivative exhibits a planar aromatic system, favoring π-π stacking interactions absent in the non-planar indole analogs.
Biological Activity
Methyl 1-[3-(trifluoromethyl)benzyl]-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its trifluoromethyl and methyl substituents on the indole structure, exhibits potential in various therapeutic areas including oncology and infectious diseases.
- Molecular Formula : CHFNO
- Molecular Weight : 333.31 g/mol
- CAS Number : 860785-06-4
The trifluoromethyl group enhances the compound's electronic properties, which may contribute to its biological efficacy.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Molecular docking studies have shown that it interacts effectively with proteins involved in cancer pathways, such as topoisomerase II and dihydrofolate reductase, suggesting potential as a chemotherapeutic agent .
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. For instance, a study found that compounds similar to this compound could induce apoptosis in cancer cells at concentrations as low as 1 µM, enhancing caspase-3 activity significantly .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a high-throughput screening against Mycobacterium tuberculosis, it showed promising growth inhibition, indicating its potential as an anti-tuberculosis agent . The minimum inhibitory concentration (MIC) values for related compounds have been reported, with some achieving over 90% inhibition of bacterial growth at specific concentrations .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 5-fluoroindole-2,3-dione | Structure | Antimicrobial | Contains fluorine instead of trifluoromethyl |
| 5-bromoindole | Structure | Anticancer | Bromine substituent enhances reactivity |
| This compound | Structure | Anticancer, Antimicrobial | Unique trifluoromethyl group |
The unique trifluoromethyl group in this compound significantly alters its electronic properties compared to other indoles, potentially enhancing its biological activity .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Anticancer Study : A recent study demonstrated that this compound could effectively inhibit microtubule assembly in cancer cells at concentrations around 20 µM . The study also highlighted morphological changes in treated cells and increased apoptosis markers.
- Antimicrobial Screening : In a phenotypic whole-cell screen against M. tuberculosis, the compound was part of a library tested for activity, with several derivatives showing significant inhibition rates . The results suggest a mechanism involving disruption of bacterial cell functions.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing methyl 1-[3-(trifluoromethyl)benzyl]-1H-indole-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves:
- Step 1 : Formation of the indole-2-carboxylate core via Fischer indole synthesis or palladium-catalyzed cross-coupling.
- Step 2 : Benzylation at the N1 position using 3-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
- Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., toluene vs. DMF) to enhance yields. Sodium acetate in acetic acid has been used for analogous indole carboxylate derivatives to stabilize intermediates .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
- Techniques :
- NMR (¹H/¹³C, 19F): Confirm substitution patterns (e.g., trifluoromethyl group at 3-benzyl, indole ring protons).
- LC-MS : Verify molecular ion peak ([M+H]⁺ at m/z ~362) and absence of byproducts.
- X-ray crystallography : Use SHELX programs for structure refinement if single crystals are obtained .
Q. What preliminary biological assays are recommended to screen this compound for activity?
- Assays :
- Enzyme inhibition : Test against kinases (e.g., PI3K) or receptors (e.g., GPCRs) due to structural similarity to known inhibitors .
- Antimicrobial screening : Use microdilution assays (MIC/MBC) against S. aureus and C. albicans based on indole derivatives' reported activities .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved target binding affinity?
- Approach :
- Perform docking studies (AutoDock, Schrödinger) to map interactions with targets like PI3K or HIV-1 integrase.
- Use QSAR models to correlate substituent effects (e.g., CF₃ position) with bioactivity. The trifluoromethyl group enhances lipophilicity and metabolic stability .
Q. What strategies resolve contradictions in biological data between in vitro and in vivo studies?
- Analysis :
- Assess ADME properties : Measure solubility (logP), plasma stability, and CYP450 metabolism. Poor bioavailability may explain in vivo discrepancies.
- Metabolite profiling : Use LC-HRMS to identify active/inactive metabolites. The benzyl group may undergo oxidative cleavage in vivo .
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic Insight :
- The electron-withdrawing CF₃ group on the benzyl ring deactivates the aromatic system, directing electrophiles to the indole’s C3 position.
- Kinetic studies (e.g., Hammett plots) can quantify substituent effects. Compare with non-CF₃ analogs to isolate electronic contributions .
Q. What crystallographic challenges arise when determining this compound’s structure, and how are they addressed?
- Challenges :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
